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Abstract
Methyl 2-chloronicotinate, a key intermediate in the synthesis of pharmaceuticals and

agrochemicals, has a rich history intertwined with the development of pyridine chemistry. This

technical guide provides an in-depth overview of the discovery and historical evolution of its

synthesis, detailed experimental protocols for its preparation, and a summary of its

physicochemical and spectral properties.

Introduction
Methyl 2-chloronicotinate is a halogenated derivative of nicotinic acid, a form of vitamin B3.

[1][2] Its strategic importance lies in its utility as a versatile building block for the creation of

more complex molecules, particularly in the fields of medicinal chemistry and crop protection.[3]

The presence of a chlorine atom at the 2-position of the pyridine ring enhances its reactivity

toward nucleophilic substitution, making it a valuable precursor for a variety of bioactive

compounds.[3]

This document traces the development of synthetic routes to Methyl 2-chloronicotinate, from

the early preparations of its parent acid, 2-chloronicotinic acid, to the more refined methods for

its esterification.

Historical Development of Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b185304?utm_src=pdf-interest
https://www.benchchem.com/product/b185304?utm_src=pdf-body
https://www.benchchem.com/product/b185304?utm_src=pdf-body
https://en.wikipedia.org/wiki/Nicotinic_acid
https://www.news-medical.net/health/Niacin-History.aspx
https://www.chemimpex.com/products/44801
https://www.chemimpex.com/products/44801
https://www.benchchem.com/product/b185304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The history of Methyl 2-chloronicotinate is intrinsically linked to the synthesis of its precursor,

2-chloronicotinic acid. While the exact date of the first synthesis of Methyl 2-chloronicotinate
is not readily available in the reviewed literature, its preparation became feasible with the

development of reliable methods for the synthesis of 2-chloronicotinic acid.

The industrial synthesis of nicotinic acid, the ultimate starting material, was first achieved in

1867 through the oxidation of nicotine.[1] However, the direct chlorination of nicotinic acid is not

regioselective. A significant advancement came with the use of nicotinic acid N-oxide, which

allows for more controlled chlorination at the 2-position. This approach has become a

cornerstone in the production of 2-chloronicotinic acid.[4][5]

Over the years, various methods for the synthesis of 2-chloronicotinic acid have been reported,

each with its own advantages and drawbacks, reflecting an evolution towards more efficient,

safer, and environmentally friendly processes. These include:

Chlorination of Nicotinic Acid N-oxide: This is a widely used method, often employing

reagents like phosphorus oxychloride (POCl₃).[4][6]

From 3-Cyanopyridine: This route also involves the formation of the N-oxide, followed by

chlorination and hydrolysis.[4]

From 2-Chloro-3-methylpyridine: This method involves the oxidation of the methyl group to a

carboxylic acid.[7]

Once 2-chloronicotinic acid became accessible, standard esterification procedures could be

applied to produce Methyl 2-chloronicotinate. Early methods likely involved simple acid-

catalyzed esterification with methanol. More contemporary and specific methods are detailed in

the experimental protocols section.

Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-chloronicotinate is provided in

the table below.
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Property Value Reference(s)

Molecular Formula C₇H₆ClNO₂ [3]

Molecular Weight 171.58 g/mol [3]

Appearance
Colorless to light yellow clear

liquid
[3]

Boiling Point 70 °C / 0.1 mmHg [3]

Density 1.32 g/mL [3]

Refractive Index (n20D) 1.54 [3]

Spectroscopic Data
The structural characterization of Methyl 2-chloronicotinate is confirmed by various

spectroscopic techniques.

Technique Key Data Reference(s)

¹H-NMR (CDCl₃/TMS, δ ppm)
3.97 (3H, s), 7.33 (1H, dd),

8.17 (1H, dd), 8.53 (1H, dd)
[8]

¹³C-NMR Available [9][10]

Infrared (IR) Spectroscopy Available [9]

Mass Spectrometry (MS) Available [9]

Note: While the availability of ¹³C-NMR, IR, and MS spectra is confirmed, specific peak

assignments were not detailed in the provided search results and can be accessed through the

cited databases.

Experimental Protocols
Detailed methodologies for the synthesis of 2-chloronicotinic acid and its subsequent

esterification to Methyl 2-chloronicotinate are presented below.
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Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid-
N-Oxide
This procedure describes the chlorination of nicotinic acid-N-oxide using phosphorus

oxychloride.

Experimental Workflow:

Suspend Nicotinic Acid-N-Oxide
in POCl₃

Add Triethylamine
dropwise at RT

Heat at 100°C
for 4 hours

Distill off excess POCl₃
under vacuum

Add residue to water
(< 40°C)

Precipitate with dilute NaOH
(pH 2.0-2.5) 2-Chloronicotinic Acid

Click to download full resolution via product page

Synthesis of 2-Chloronicotinic Acid.

Procedure:

70 g of nicotinic acid-N-oxide is suspended in 300 ml of POCl₃.[6]

50 g of triethylamine is added drop by drop at room temperature. An exothermic reaction

occurs, and the nicotinic acid-N-oxide dissolves at approximately 50°C.[6]

The solution is then heated in a water bath at 100°C for 4 hours.[6]

The majority of the excess phosphorus oxychloride is distilled off under vacuum.[6]

The residue is allowed to flow into water while maintaining the temperature below 40°C.[6]

The 2-chloronicotinic acid is precipitated by the addition of a diluted caustic soda solution to

a pH of 2.0 to 2.5.[6]

The product is collected and has a melting point of 173° to 175°C. The yield is 65 to 70

percent of the theoretical value.[6]

Quantitative Data:
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Reactant Amount Molar/Mass Ratio

Nicotinic Acid-N-Oxide 70 g 1 equivalent

Phosphorus Oxychloride

(POCl₃)
300 ml -

Triethylamine 50 g -

Product Yield Melting Point

2-Chloronicotinic Acid 65-70% 173-175°C

Synthesis of Methyl 2-chloronicotinate
Two primary methods for the esterification of 2-chloronicotinic acid are detailed below.

This method involves the formation of an acid chloride intermediate followed by reaction with

methanol.

Reaction Scheme:

2-Chloronicotinic Acid
in Dichloromethane

1. Add Oxalyl Chloride
2. Add DMF (cat.)
Stir at RT for 3h

Cool to 0°C
Add Triethylamine and Methanol

Workup:
Concentrate, Neutralize (NaHCO₃),

Extract (Ether), Dry (Na₂SO₄)
Purify by Column Chromatography Methyl 2-chloronicotinate

Click to download full resolution via product page

Esterification via Acid Chloride.

Procedure:

15.0 g (95.2 mmol) of 2-chloronicotinic acid is dissolved in 150 mL of dichloromethane.[8]

8.37 mL (94.5 mmol) of oxalyl chloride is added slowly and dropwise.[8]

A catalytic amount of N,N-dimethylformamide is added dropwise, and the reaction mixture is

stirred at room temperature for 3 hours.[8]
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The reaction mixture is cooled in an ice bath, and 40.1 mL (286 mmol) of triethylamine and

37 mL (914 mmol) of methanol are added dropwise.[8]

Stirring is continued for 30 minutes under ice-bath cooling.[8]

The reaction mixture is concentrated under reduced pressure, and the residue is neutralized

with aqueous sodium bicarbonate.[8]

The aqueous phase is extracted with ether, and the combined organic phases are washed

with water, dried over anhydrous sodium sulfate, filtered, and concentrated.[8]

The residue is purified by column chromatography (eluent: ethyl acetate/hexane = 1:4) to

yield 13.9 g of Methyl 2-chloronicotinate as a pale yellow liquid.[8]

Quantitative Data:

Reactant Amount Moles

2-Chloronicotinic Acid 15.0 g 95.2 mmol

Oxalyl Chloride 8.37 mL 94.5 mmol

Triethylamine 40.1 mL 286 mmol

Methanol 37 mL 914 mmol

Product Yield

Methyl 2-chloronicotinate 13.9 g (86%)

Conclusion
Methyl 2-chloronicotinate remains a compound of significant interest in synthetic chemistry

due to its role as a versatile intermediate. The historical development of its synthesis

showcases the progress in organic chemistry, moving towards more efficient and selective

methodologies. The protocols and data presented in this guide offer a comprehensive resource

for researchers and professionals working with this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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